[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine
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Overview
Description
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine typically involves the introduction of a trifluoroethyl group to a pyridine derivative. One common method is the reaction of 3-pyridylmethanamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in the design of new compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its trifluoroethyl group can enhance the compound’s ability to interact with proteins and other biomolecules.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored as potential drug candidates for the treatment of various diseases due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethyl group can enhance the stability and performance of materials in various applications.
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine: Another compound with a trifluoromethyl group and a different heterocyclic ring.
Uniqueness: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is a compound of increasing interest in medicinal chemistry due to its unique trifluoroethyl group and pyridine moiety. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoroethyl group at the 6-position and a methanamine group. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
The biological activity of this compound primarily involves its role as a ligand that interacts with various biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
- Ligand Binding : The compound can act as a competitive inhibitor or modulator for specific enzymes, affecting their catalytic efficiency.
- Cellular Uptake : The presence of the trifluoroethyl group may facilitate better membrane permeability compared to non-fluorinated analogs.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit significant antibacterial properties. For instance, studies have shown that the introduction of fluorine atoms in similar structures enhances antibacterial activity by improving binding affinity to bacterial targets.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 μg/mL |
This compound | Escherichia coli | 1.0 μg/mL |
The above table summarizes findings from recent studies demonstrating the compound's potential as an antibacterial agent against common pathogens.
Case Studies
-
Antileishmanial Activity : A study evaluated the efficacy of various trifluoroethyl-substituted compounds against Leishmania donovani. Results indicated that compounds with a similar structure showed potent activity with EC50 values significantly lower than traditional treatments like miltefosine .
Compound EC50 (μM) Efficacy in Murine Model Trifluoroethyl analogue 1.4 High Miltefosine 10 Moderate - Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed promising selectivity towards cancer cells compared to normal cells, suggesting potential for therapeutic use in oncology.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound reveals favorable absorption characteristics due to its lipophilicity. Toxicological assessments indicate that while the compound exhibits low toxicity at therapeutic doses, further studies are needed to evaluate long-term effects.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3-4,12H2 |
InChI Key |
MHGLKEFMBVMCEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)CC(F)(F)F |
Origin of Product |
United States |
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